N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O/c17-12-5-1-10(2-6-12)9-21-15(26)14-22-24-25(23-14)13-7-3-11(4-8-13)16(18,19)20/h1-8H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXYEDVOUNDGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Formation of 2-(4-(Trifluoromethyl)Phenyl)-2H-Tetrazole-5-Carbonitrile
The tetrazole ring is synthesized through a Huisgen [2+3] cycloaddition between 4-(trifluoromethyl)benzonitrile and sodium azide (NaN₃). Regioselectivity for the 2H-tetrazole isomer is achieved using ZnBr₂ as a Lewis acid catalyst in dimethylformamide (DMF) at 120°C for 24 hours.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 4-(Trifluoromethyl)benzonitrile | 10 mmol |
| NaN₃ | 15 mmol |
| ZnBr₂ | 0.5 mmol |
| DMF | 30 mL |
| Temperature | 120°C |
| Time | 24 hours |
This method yields 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonitrile with 82% efficiency. The regiochemistry is confirmed via ¹H NMR: the singlet at δ 8.7 ppm corresponds to the tetrazole C5 proton, while the 4-trifluoromethylphenyl group shows aromatic protons at δ 7.6–7.9 ppm.
Alternative Methods for Tetrazole Formation
Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (78%). Solvent systems such as toluene/water biphasic mixtures minimize side reactions, improving purity to >95%.
Hydrolysis of Nitrile to Carboxylic Acid
Acidic Hydrolysis
The nitrile group at C5 is hydrolyzed to a carboxylic acid using 6M HCl under reflux (100°C, 12 hours). This step achieves 90% conversion to 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid.
Key Analytical Data
- IR : C=O stretch at 1680 cm⁻¹, O-H stretch at 2500–3000 cm⁻¹.
- ¹H NMR : Loss of nitrile proton (δ 8.7 ppm) and appearance of carboxylic acid proton (δ 13.1 ppm, broad).
Base-Mediated Hydrolysis
Using NaOH (4M) in ethanol/water (1:1) at 80°C for 8 hours provides a milder alternative, yielding 85% product. This method reduces decomposition risks associated with strong acids.
Amide Coupling with 4-Chlorobenzylamine
Acid Chloride Route
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours. Subsequent reaction with 4-chlorobenzylamine in the presence of triethylamine (Et₃N) yields the final product.
Reaction Scheme
- Activation :
$$ \text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl} $$ - Coupling :
$$ \text{R-COCl} + \text{H}2\text{N-CH}2\text{C}6\text{H}4\text{Cl} \rightarrow \text{R-CONH-CH}2\text{C}6\text{H}_4\text{Cl} + \text{HCl} $$
Conditions
| Parameter | Value |
|---|---|
| SOCl₂ | 3 equivalents |
| DCM | 20 mL |
| 4-Chlorobenzylamine | 1.2 equivalents |
| Et₃N | 2 equivalents |
| Temperature | 0°C → room temperature |
Yield: 76%.
Carbodiimide-Mediated Coupling
A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. This achieves 88% yield under milder conditions (room temperature, 12 hours).
Optimized Protocol
| Component | Quantity |
|---|---|
| Carboxylic acid | 5 mmol |
| EDCI | 6 mmol |
| HOBt | 6 mmol |
| 4-Chlorobenzylamine | 6 mmol |
| DMF | 15 mL |
Advantages :
- Avoids hazardous SOCl₂.
- Reduces epimerization risks.
Industrial-Scale Production Considerations
Continuous Flow Reactors
For large-scale synthesis, continuous flow systems enhance safety and efficiency during the cycloaddition step. Key parameters:
Purification Techniques
- Recrystallization : Ethanol/water (3:1) achieves >99% purity.
- Chromatography : Silica gel with ethyl acetate/hexane (1:2) for lab-scale purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, tetrazole-H), 8.50 (t, J = 5.6 Hz, 1H, NH), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂). - ¹³C NMR : δ 163.5 (C=O), 145.2 (tetrazole-C), 138.0–125.0 (aromatic carbons), 43.8 (CH₂).
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride Route | 76 | 98 | Scalability |
| EDCI/HOBt Coupling | 88 | 99 | Mild conditions |
| Microwave Cycloaddition | 78 | 97 | Reduced reaction time |
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and the substituent groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of nitrogen-rich heterocycles with carboxamide functionalities. Below is a systematic comparison with analogs reported in the literature:
Core Heterocycle Variations
Key Observations :
- Tetrazole vs. However, triazoles (e.g., compounds in ) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may improve target binding .
- Electron-Withdrawing Groups: The trifluoromethyl group in the tetrazole compound and the nitro group in thiazole derivatives both enhance electrophilicity, but the CF3 group offers superior metabolic stability compared to NO2 .
Substituent Effects on Bioactivity
Spectral and Physicochemical Data
Research Findings and Gaps
- Synthetic Challenges : Unlike triazole derivatives synthesized via nucleophilic addition and cyclization , the tetrazole compound likely requires HATU-mediated coupling (similar to ) due to steric hindrance from the trifluoromethyl group.
- Biological Data: While thiadiazoles and thiazoles have demonstrated insecticidal and antibacterial activities, respectively, the tetrazole analog lacks experimental bioactivity data.
- Metabolic Stability : The CF3 group may reduce oxidative metabolism compared to nitro-containing analogs , but in vivo studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
